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Compound of Interest

Compound Name: 4,6-Dibromodibenzofuran

Cat. No.: B1348550 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available health and

safety information for 4,6-Dibromodibenzofuran. Due to the limited availability of data specific

to this compound, information from structurally related dibenzofurans and polybrominated

dibenzofurans (PBDFs) has been included to provide a more complete toxicological profile. It is

crucial to handle this compound with extreme caution and to consult the most recent Safety

Data Sheet (SDS) from the supplier before use.

Chemical and Physical Properties
4,6-Dibromodibenzofuran is a halogenated aromatic hydrocarbon. While specific

experimental data for all properties are not readily available, the following table summarizes

key known and predicted information.
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Property Value Reference

Molecular Formula C₁₂H₆Br₂O [1]

Molecular Weight 325.98 g/mol [1]

Appearance Off-white to white solid/powder [2]

Melting Point 147-151 °C [2]

Boiling Point ~396 °C (predicted) [2]

Solubility
Insoluble in water; soluble in

organic solvents.

General knowledge for this

class of compounds

Purity Typically ≥98% [2]

Toxicological Data
Direct and quantitative toxicological data such as LD50 (median lethal dose) and LC50 (median

lethal concentration) for 4,6-Dibromodibenzofuran are not available in the public domain.

However, based on the toxicity of related polyhalogenated dibenzofurans, it should be treated

as a substance with high potential toxicity. The primary mechanism of toxicity for many

polyhalogenated aromatic hydrocarbons is through the activation of the aryl hydrocarbon

receptor (AhR) signaling pathway, leading to a range of adverse health effects.

General Toxicity of Polybrominated Dibenzofurans (PBDFs):

Dioxin-like Activity: PBDFs are known to exhibit "dioxin-like" toxicity, mediated by the aryl

hydrocarbon receptor (AhR). This can lead to a variety of toxic responses, including

immunotoxicity, reproductive and developmental effects, and carcinogenicity.

Persistence and Bioaccumulation: Like other halogenated aromatic hydrocarbons, PBDFs

are persistent in the environment and can bioaccumulate in fatty tissues of organisms.

Due to the lack of specific data, a formal GHS classification for 4,6-Dibromodibenzofuran is

not established. However, based on data for analogous compounds, it should be handled as a

substance that is potentially:

Harmful if swallowed
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Causes skin irritation

Causes serious eye irritation

May cause respiratory irritation

Harmful to aquatic life with long-lasting effects

Handling and Storage
Proper handling and storage procedures are critical to minimize exposure risk.

Handling:

Use only in a well-ventilated area, preferably within a certified chemical fume hood.

Wear appropriate personal protective equipment (PPE), including a lab coat, safety

glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).

Avoid inhalation of dust or vapors. Use a respirator if ventilation is inadequate.

Prevent contact with skin and eyes.

Wash hands thoroughly after handling.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Keep away from incompatible materials such as strong oxidizing agents.

Store away from heat and sources of ignition.

Emergency Procedures
In the event of an emergency, follow these procedures and seek immediate medical attention.

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If

breathing has stopped, give artificial respiration.
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Skin Contact: Immediately flush the affected area with copious amounts of water for at least

15 minutes while removing contaminated clothing and shoes.

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes,

occasionally lifting the upper and lower eyelids.

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth

to an unconscious person.

Spills:

Evacuate the area and ensure adequate ventilation.

Wear appropriate PPE.

Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed

container for disposal.

Do not let the chemical enter drains.

Experimental Protocols
Synthesis of Dibromodibenzofurans (General
Procedure)
While a specific protocol for the 4,6-isomer is not detailed in the provided search results, a

general method for the dibromination of dibenzofuran can be adapted. The precise substitution

pattern depends on the reaction conditions.

Materials:

Dibenzofuran

Bromine

Glacial acetic acid

Sodium thiosulfate solution
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Deionized water

n-Hexane (for recrystallization)

Round-bottom flask with a reflux condenser and dropping funnel

Stirring apparatus

Heating mantle

Procedure:

Dissolve dibenzofuran in glacial acetic acid in the round-bottom flask.

Heat the solution to the desired reaction temperature (e.g., 75-120°C) with continuous

stirring.

Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture.

Maintain the reaction at the set temperature for several hours (e.g., 3-6 hours).

After the reaction is complete, cool the mixture to room temperature.

Slowly pour the reaction mixture into deionized water to precipitate the crude product.

Wash the precipitate with an aqueous solution of sodium thiosulfate to remove any

unreacted bromine, followed by washing with deionized water.

Purify the crude product by recrystallization from a suitable solvent, such as n-hexane, to

obtain the dibromodibenzofuran product.

Characterization: The structure and purity of the synthesized compound should be confirmed

using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and

Gas Chromatography-Mass Spectrometry (GC-MS).

In Vitro Assessment of Dioxin-Like Activity (CALUX
Assay - General Protocol)
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The Chemically Activated Luciferase Expression (CALUX) bioassay is a common method to

determine the dioxin-like activity of compounds by measuring the activation of the AhR

signaling pathway.

Materials:

Genetically modified rat hepatoma (H4IIE) cells containing a luciferase reporter gene under

the control of dioxin-responsive elements (DREs).

Cell culture medium and supplements.

Test compound (4,6-Dibromodibenzofuran) dissolved in a suitable solvent (e.g., DMSO).

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) as a positive control.

Luciferase assay reagent.

Luminometer.

Procedure:

Cell Culture: Culture the H4IIE-luc cells under standard conditions (e.g., 37°C, 5% CO₂).

Cell Plating: Seed the cells into a 96-well plate at a suitable density and allow them to attach

overnight.

Dosing: Prepare serial dilutions of the test compound and the TCDD standard. Replace the

cell culture medium with a medium containing the different concentrations of the test

compound or TCDD. Include a solvent control.

Incubation: Incubate the cells with the compounds for a specified period (e.g., 24 hours).

Luciferase Assay: After incubation, lyse the cells and add the luciferase assay reagent

according to the manufacturer's instructions.

Measurement: Measure the luminescence using a luminometer.
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Data Analysis: The luciferase activity is proportional to the activation of the AhR. The results

for the test compound are typically expressed as relative potencies (REPs) compared to

TCDD.

Acute Oral Toxicity Assessment (OECD Guideline 423 -
Acute Toxic Class Method)
This is a standardized protocol to assess the acute oral toxicity of a substance. It is a stepwise

procedure using a small number of animals.

Animals:

Healthy, young adult rodents (usually rats, preferably females) from a single strain.

Procedure:

Dose Selection: Based on available information, a starting dose is selected from a series of

fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

Dosing: A single dose of the test substance is administered to a group of animals (typically 3)

by gavage.

Observation: The animals are observed for signs of toxicity and mortality for at least 14 days.

Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded

weekly.

Stepwise Procedure:

If mortality is observed in 2 or 3 animals, the test is stopped, and the substance is

classified in that toxicity class.

If one animal dies, the test is repeated at the same dose level with another group.

If no mortality occurs, the test is repeated at the next higher dose level.

Necropsy: All animals are subjected to a gross necropsy at the end of the observation

period.
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Classification: The substance is classified into a GHS category based on the dose at which

mortality is observed.

Signaling Pathway and Experimental Workflow
Visualization
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The primary mechanism of toxicity for dioxin-like compounds, including likely 4,6-
Dibromodibenzofuran, is the activation of the aryl hydrocarbon receptor (AhR) signaling

pathway. The following diagram illustrates this pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. nbinno.com [nbinno.com]

To cite this document: BenchChem. [Health and Safety Profile of 4,6-Dibromodibenzofuran:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1348550#health-and-safety-information-for-4-6-
dibromodibenzofuran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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